7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one
Description
7-(2-Fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one is a heterocyclic compound featuring a triazolo-pyrazinone core with a 2-fluorobenzyl substituent at position 7 and a phenyl group at position 3. This structure places it within a broader class of [1,2,4]triazolo[4,3-a]pyrazin-8-one derivatives, which are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and receptor antagonism properties . The fluorine atom in the benzyl group enhances metabolic stability and bioavailability, while the phenyl substituent at position 3 may influence receptor binding affinity and selectivity .
Properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-3-phenyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O/c19-15-9-5-4-8-14(15)12-22-10-11-23-16(13-6-2-1-3-7-13)20-21-17(23)18(22)24/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPRKSGLCFOKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(=O)N1CC3=CC=CC=C3F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one typically involves multiple steps, starting with the construction of the triazolopyrazine core. One common approach is to start with a suitable precursor such as a phenylhydrazine derivative, which undergoes cyclization and subsequent functional group modifications to introduce the fluorobenzyl group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize productivity and minimize waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorobenzyl group can be oxidized to form a fluorobenzaldehyde or fluorobenzoic acid.
Reduction: : The triazolopyrazine core can be reduced to form a corresponding amine.
Substitution: : The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Fluorobenzaldehyde or fluorobenzoic acid.
Reduction: : Triazolopyrazine amine.
Substitution: : Various substituted fluorobenzyl derivatives.
Scientific Research Applications
Pharmacological Activities
Research indicates that derivatives of triazolo[4,3-a]pyrazine compounds exhibit a range of biological activities. The specific compound in focus has shown promise as:
- Antimicrobial Agents : Studies have demonstrated that triazolo[4,3-a]pyrazines possess antibacterial properties. For instance, a recent synthesis of similar compounds highlighted their efficacy against various bacterial strains, suggesting potential for development as new antibiotics .
Antidiabetic Research
The compound's structural similarity to known antidiabetic agents positions it as a candidate for further investigation in glucose regulation. Compounds within this class have been explored for their ability to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . This inhibition can lead to improved glycemic control in diabetic patients.
Neuroprotective Effects
Emerging studies indicate that triazolo[4,3-a]pyrazines may exhibit neuroprotective effects. Compounds with similar scaffolds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Activity
In a study published by MDPI, researchers synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had significant inhibitory effects on bacterial growth, indicating their potential as new antimicrobial agents .
Case Study 2: Dipeptidyl Peptidase-4 Inhibition
A patent filed for related compounds describes their synthesis and evaluation as DPP-4 inhibitors. The findings suggest that these compounds can effectively lower blood glucose levels in diabetic models, highlighting their therapeutic potential in diabetes management .
Mechanism of Action
The mechanism by which 7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity, leading to more effective modulation of biological processes.
Comparison with Similar Compounds
Position 7 Substitutions
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one
- Structure : Differs by a 4-fluorobenzyl group at position 7 and a thioxo group at position 3.
- Activity : Demonstrates potent antimicrobial effects against gram-negative bacteria (MIC: 12.5 µg/ml; MBC: 25.0 µg/ml) .
- Solubility : Freely soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water .
- 7-[2-Chloro-3-(trifluoromethyl)benzyl]-6-methyl-3-pyrazin-2-yl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one Structure: Features a 2-chloro-3-(trifluoromethyl)benzyl group at position 7 and a pyrazinyl group at position 3. Activity: Acts as a P2X7 receptor antagonist with sub-nanomolar potency (IC₅₀ < 1 nM), making it a candidate for treating neuroinflammatory disorders .
Position 3 Substitutions
7-(2-Fluorobenzyl)-3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one
7-(4-Fluoro-benzyl)-3-alkyl/alkylthio derivatives
Physicochemical Properties
*Predicted using fragment-based methods.
Biological Activity
The compound 7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one (CAS Number: 1986550-13-3) is a member of the triazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound based on diverse research findings and includes data tables and case studies to illustrate its effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H15FN4O |
| Molecular Weight | 326.33 g/mol |
| IUPAC Name | 7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one |
| InChI Key | XTXPADKEPMOPEL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The triazole ring structure allows for enzyme inhibition and modulation of receptor signaling pathways , which are crucial in therapeutic applications.
Biological Activities
Research has indicated that compounds containing the triazole moiety exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that related triazole compounds can inhibit the growth of various cancer cell lines. For instance, triazole derivatives have demonstrated significant cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines with IC50 values in the micromolar range .
- Antimicrobial Properties : Compounds similar to 7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one have been reported to possess antibacterial and antifungal activities. For example, certain derivatives showed effectiveness against pathogenic bacteria comparable to standard antibiotics .
- Anti-inflammatory Effects : Triazole derivatives are known for their anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Case Study 1: Anticancer Activity
A study involving a series of triazole derivatives demonstrated that compounds with modifications at the phenyl position exhibited enhanced cytotoxicity against MCF-7 cells. The most potent derivative showed an IC50 value of approximately 27 μM, indicating significant potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that certain compounds exhibited broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) below 10 μg/mL against Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the validated analytical methods for quantifying 7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one in experimental samples?
Non-aqueous potentiometric titration has been validated for structurally related triazolopyrazinones, demonstrating linearity (R² > 0.99), accuracy (recovery 98–102%), and precision (RSD < 2%). This method involves dissolving the compound in anhydrous acetic acid and titrating with 0.1 M HClO₄, monitored via glass electrode. Validation parameters align with ICH guidelines, making it suitable for purity assessment in synthetic batches .
Q. How can researchers optimize the synthesis of triazolopyrazinone derivatives like 7-(2-fluorobenzyl)-3-phenyl-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one?
A robust synthesis protocol involves cyclization of acid derivatives with carbonyldiimidazole (CDI) and hydrazinopyrazinones. Key steps:
- React 15 mmol of the acid with CDI in anhydrous DMF at 100°C for 1 hour.
- Add 10 mmol of N1-aryl/benzyl-3-hydrazinopyrazin-2-one and reflux for 24 hours.
- Isolate the product via precipitation in water, followed by recrystallization from DMF/i-propanol. This method accommodates diverse substituents at positions 3 and 7 .
Q. What spectroscopic techniques are recommended for structural elucidation of triazolopyrazinone derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming fused bicyclic structures, as demonstrated for related compounds (e.g., mean C–C bond length = 0.002 Å, R factor = 0.040). Complementary techniques include:
- ¹H/¹³C NMR : To resolve aromatic protons and substituent environments.
- HRMS : For molecular ion verification (e.g., [M+H]⁺).
- FT-IR : To confirm functional groups like carbonyl (C=O stretch at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictory biological activity data for triazolopyrazinone derivatives in preclinical studies?
Contradictions often arise from substituent-dependent effects. For example:
- Fluorobenzyl groups : 2-fluorobenzyl analogs may exhibit enhanced CNS permeability due to lipophilicity (logP ~2.5) compared to 4-fluorobenzyl derivatives.
- Phenyl vs. heteroaryl at position 3 : Phenyl groups improve metabolic stability (t₁/₂ > 60 min in microsomes) but may reduce target affinity. Mitigate discrepancies by:
- Conducting dose-response assays across multiple cell lines.
- Validating target engagement via SPR or ITC to rule off-target effects .
Q. What strategies are effective for enhancing the aqueous solubility of hydrophobic triazolopyrazinones without compromising activity?
- Salt formation : Prepare HCl or sodium salts via reaction with HCl/NaOH in ethanol/water mixtures.
- Prodrug design : Introduce phosphate or PEGylated groups at the pyrazinone oxygen.
- Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro assays (solubility > 1 mg/mL). Note: Modifications at position 7 (e.g., cyclobutyl vs. benzyl) significantly impact logD and solubility .
Q. How can computational methods guide SAR studies for triazolopyrazinone-based inhibitors?
- Docking : Use AutoDock Vina to map interactions with targets (e.g., kinase ATP-binding pockets). Prioritize derivatives with ΔG < −9 kcal/mol.
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. Fluorine’s electronegativity often enhances affinity (e.g., 2-F improves σ-hole interactions) .
Methodological Challenges
Q. What experimental controls are critical when assessing the metabolic stability of triazolopyrazinones in hepatic microsomes?
- Positive control : Use verapamil (high clearance) and propranolol (low clearance).
- Negative control : Incubate microsomes without NADPH to rule out non-enzymatic degradation.
- Matrix effects : Spike compound into blank microsomal matrix to assess recovery (>85% acceptable).
- Analytical validation : Ensure LC-MS/MS methods have LOD < 10 ng/mL and linearity over 3 orders of magnitude .
Q. How can researchers validate the selectivity of triazolopyrazinones against off-target kinases?
- Kinase profiling : Screen against panels like Eurofins KinaseProfiler (≥50 kinases).
- Cellular thermal shift assay (CETSA) : Confirm target engagement in cell lysates by monitoring thermal stabilization (ΔTm > 3°C).
- CRISPR knockouts : Generate cell lines lacking the target kinase to isolate on-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
